Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Overview
Description
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-chloro-6-methylpyridine with ethyl acetoacetate under basic conditions, followed by cyclization and esterification . Industrial production methods often employ microwave-assisted synthesis and solvent-free reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer applications, it inhibits the activity of certain enzymes involved in cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives such as:
Methyl 2-chloro-6-methylpyridine-4-carboxylate: This compound shares a similar structure but lacks the tetrahydro ring, resulting in different chemical properties.
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to variations in biological activity.
This compound stands out due to its unique combination of a tetrahydro ring and a chloro substituent, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H13ClN2O2 |
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Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H13ClN2O2/c1-14-4-3-9-8(6-14)7(11(15)16-2)5-10(12)13-9/h5H,3-4,6H2,1-2H3 |
InChI Key |
YHCUWUIQZJCNRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
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